molecular formula C23H31ClN4O2S B2627856 N-(3-chloro-4-methylphenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide CAS No. 898461-27-3

N-(3-chloro-4-methylphenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Cat. No. B2627856
CAS RN: 898461-27-3
M. Wt: 463.04
InChI Key: HOUSFHRIEABPOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methylphenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H31ClN4O2S and its molecular weight is 463.04. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-methylphenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-methylphenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolic Pathways and Disposition

  • Metabolite Identification and Characterization : The compound is involved in complex metabolic pathways, with studies highlighting its metabolism and the identification of primary and secondary metabolites. For instance, the metabolism of similar compounds involves extensive biotransformation, with metabolites identified through high-performance liquid chromatography-mass spectrometry and NMR spectroscopy, indicating the compound's involvement in intricate biochemical processes (Renzulli et al., 2011).

Receptor Interactions and Pharmacodynamics

  • Receptor Antagonism : The compound might interact with specific receptors in the human body, contributing to its pharmacological profile. Similar compounds have shown antagonistic activity on receptors like orexin 1 and 2, indicating potential applications in sleep disorders or other neurological conditions (Renzulli et al., 2011).

Therapeutic Potential and Safety

  • Safety and Tolerance Studies : While focusing on therapeutic applications and safety, studies have assessed the tolerance of similar compounds in human subjects, shedding light on their potential therapeutic window and safety profile. For example, compounds with structural similarities have undergone clinical trials to determine their systemic and local tolerance, providing valuable insights into their safety and potential therapeutic applications (Züllich & Sack, 1979).

Diagnostic Applications

  • In Vivo Receptor Labeling : Some studies have explored the potential of similar compounds in labeling specific receptors in vivo, which can be instrumental in diagnostic imaging or studying receptor distribution and density in various pathological conditions (Funakoshi et al., 1999).

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[[1-[2-(diethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31ClN4O2S/c1-4-27(5-2)12-13-28-20-9-7-6-8-18(20)22(26-23(28)30)31-15-21(29)25-17-11-10-16(3)19(24)14-17/h10-11,14H,4-9,12-13,15H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOUSFHRIEABPOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=CC(=C(C=C3)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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